Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate

Description

The exact mass of the compound Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ditert-butyl(2,2-dimethylpropyl)phosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29P.BF4/c1-11(2,3)10-14(12(4,5)6)13(7,8)9;2-1(3,4)5/h10H2,1-9H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNPUGYQGIWNRI-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)(C)C[PH+](C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30BF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584812 | |

| Record name | Di-tert-butyl(2,2-dimethylpropyl)phosphanium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886059-84-3 | |

| Record name | Di-tert-butyl(2,2-dimethylpropyl)phosphanium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886059-84-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate molecular weight

An In-Depth Technical Guide to Di-tert-butyl(neopentyl)phosphonium Tetrafluoroborate

Abstract

This technical guide provides a comprehensive analysis of Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate, a critical phosphonium salt utilized extensively as a ligand precursor in modern catalysis. We will dissect its core physicochemical properties, with a primary focus on its molecular weight of 304.16 g/mol , and explore the causal relationships between its distinct molecular structure and its functional efficacy in demanding catalytic applications. This document is intended for researchers, chemists, and drug development professionals who employ or seek to understand advanced catalytic systems.

Introduction: The Role of Sterically Hindered Phosphonium Salts in Catalysis

In the field of organometallic catalysis, particularly palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount to achieving high yields, selectivity, and broad substrate scope. Sterically hindered phosphine ligands have emerged as a cornerstone of this field. The steric bulk around the phosphorus atom is not an incidental feature; it is a deliberately engineered characteristic that profoundly influences the ligand's electronic properties and coordination behavior. This bulk promotes the crucial reductive elimination step in many catalytic cycles, prevents the formation of inactive catalyst species, and allows for the coupling of challenging, sterically demanding substrates.

Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate (CAS No. 886059-84-3) is a prominent example of a precursor to such a ligand. As a salt, it is an air-stable, crystalline solid, which circumvents the handling challenges associated with the corresponding free phosphine, Di-tert-butyl(neopentyl)phosphine, which can be pyrophoric. The phosphonium salt serves as a convenient and robust "pre-ligand" that, upon deprotonation in situ with a base, releases the active, sterically encumbered phosphine ligand precisely when needed in the reaction mixture. This guide delves into the fundamental molecular properties of this salt, beginning with its molecular weight, and connects these properties to its celebrated role in synthesis.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is the foundation of its effective application and the reproducibility of experimental results.

Molecular Formula and Structure

The empirical formula for Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate is C₁₃H₃₀BF₄P . This formula represents the combination of two distinct ionic components:

-

The Di-tert-butyl(neopentyl)phosphonium Cation ([P(tBu)₂(CH₂C(CH₃)₃)]⁺): This organic cation features a central phosphorus atom bonded to two bulky tert-butyl groups and one neopentyl group. The steric congestion imposed by these groups is the primary driver of its catalytic utility.

-

The Tetrafluoroborate Anion (BF₄⁻): This inorganic anion is known for being a weakly coordinating, stable counter-ion, which ensures the salt's stability and integrity.

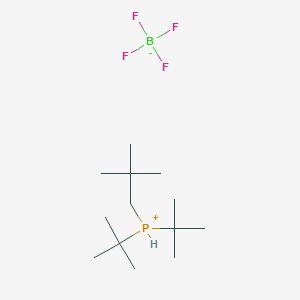

Caption: Ionic structure of the title compound.

Calculation of Molecular Weight

The molecular weight is a fundamental parameter for all stoichiometric calculations in experimental design. It is derived by summing the atomic weights of all constituent atoms in the empirical formula, C₁₃H₃₀BF₄P.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 13 | 12.011 | 156.143 |

| Hydrogen | H | 30 | 1.008 | 30.240 |

| Boron | B | 1 | 10.81 | 10.81 |

| Fluorine | F | 4 | 18.998 | 75.992 |

| Phosphorus | P | 1 | 30.974 | 30.974 |

| Total | 304.159 |

The calculated molecular weight of 304.16 g/mol is consistent with values reported in commercial and database sources.

Summary of Physicochemical Properties

For ease of reference, the key properties of Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate are summarized below.

| Property | Value | Source |

| Molecular Weight | 304.16 g/mol | |

| CAS Number | 886059-84-3 | |

| Empirical Formula | C₁₃H₃₀BF₄P | |

| Appearance | Solid | |

| Melting Point | 258-262 °C | |

| InChI Key | UWNPUGYQGIWNRI-UHFFFAOYSA-O |

Application in Palladium-Catalyzed Cross-Coupling

The utility of this phosphonium salt is best understood through its application. It has proven superior to other standards, such as tris(tert-butyl)phosphine, in certain palladium-catalyzed aminations of aryl chlorides and bromides. It serves as an effective pre-ligand for a wide array of cross-coupling reactions.

Experimental Protocol: In Situ Ligand Generation

A key advantage of using the phosphonium salt is its air-stability, which allows for easier experimental setup compared to handling the oxygen-sensitive free phosphine. The active ligand is generated within the reaction vessel.

Step-by-Step Workflow:

-

Vessel Preparation: A reaction vessel is charged with the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate salt, the aryl halide, the coupling partner, and a suitable solvent (e.g., toluene, dioxane).

-

Inert Atmosphere: The vessel is sealed and purged with an inert gas (e.g., Argon or Nitrogen) to remove oxygen.

-

Base Addition: A strong base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is added to the mixture.

-

Deprotonation: The base deprotonates the phosphonium salt, releasing the free Di-tert-butyl(neopentyl)phosphine ligand into the solution.

-

Activation: The free phosphine coordinates to the palladium precursor, forming the active Pd(0)Lₙ catalytic species.

-

Catalytic Cycle: The reaction mixture is heated, initiating the catalytic cycle.

Caption: Workflow for in situ generation of the active phosphine ligand.

Role in the Catalytic Cycle

Once generated, the Di-tert-butyl(neopentyl)phosphine ligand plays a crucial role in the three main stages of a typical palladium-catalyzed cross-coupling cycle.

Di-tert-butyl(neopentyl)phosphonium Tetrafluoroborate: A Comprehensive Technical Guide for Advanced Catalysis

This guide provides an in-depth exploration of Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate, a crucial phosphonium salt ligand in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, synthesis, and catalytic applications, with a focus on the underlying principles that govern its efficacy.

Introduction: The Significance of Bulky, Electron-Rich Phosphine Ligands

In the realm of transition-metal catalysis, the design and selection of ligands are of paramount importance, directly influencing the catalyst's activity, selectivity, and stability. Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate belongs to the class of bulky, electron-rich phosphine ligands that have revolutionized cross-coupling reactions. The phosphonium salt form offers enhanced stability and ease of handling compared to its air-sensitive phosphine precursor. This guide will elucidate the structural nuances of this ligand and its tetrafluoroborate salt, providing a robust framework for its application in complex synthetic challenges.

Unveiling the Chemical Structure and its Implications

The core of Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate's utility lies in its unique molecular architecture. The central phosphorus atom is bonded to two sterically demanding tert-butyl groups and one neopentyl group, creating a sterically hindered yet conformationally flexible environment. The positive charge on the phosphorus is balanced by the non-coordinating tetrafluoroborate anion.

Steric and Electronic Properties: A Comparative Analysis

The catalytic efficacy of phosphine ligands is largely dictated by their steric and electronic properties. The Tolman cone angle (θ) is a key metric for quantifying steric bulk. Replacing a tert-butyl group in the highly effective Tri-tert-butylphosphine (TTBP) with a neopentyl group to form Di-tert-butyl(neopentyl)phosphine (DTBNpP) significantly increases the cone angle. This increased steric hindrance is believed to promote the reductive elimination step in catalytic cycles, often leading to higher reaction rates.

Conversely, the neopentyl group is less electron-donating than a tert-butyl group. This subtle electronic difference can influence the rate of oxidative addition, another critical step in many cross-coupling reactions. The choice between DTBNpP and TTBP can, therefore, be tailored to the specific substrates, with the larger cone angle of DTBNpP often proving advantageous for the coupling of aryl bromides.

| Ligand | Tolman Cone Angle (θ) | Electronic Parameter (ν(CO) in cm⁻¹) |

| Tri-tert-butylphosphine (TTBP) | 182° | 2056.1 |

| Di-tert-butyl(neopentyl)phosphine (DTBNpP) | > 182° (computationally larger) | Less electron-donating than TTBP |

Table 1: Comparison of steric and electronic parameters of related phosphine ligands.

Synthesis and Characterization

The synthesis of Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate is a two-step process: first, the synthesis of the neutral phosphine, Di-tert-butyl(neopentyl)phosphine, followed by its protonation to form the phosphonium salt.

Experimental Protocol: Synthesis of Di-tert-butyl(neopentyl)phosphine

This protocol is based on established methods for the synthesis of bulky phosphines, which often face challenges due to steric hindrance. The use of a Grignard reagent is a common and effective strategy.

Step-by-Step Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A crystal of iodine is added to initiate the reaction. Neopentyl chloride is then added dropwise, maintaining a gentle reflux. The reaction is complete when the magnesium has been consumed.

-

Phosphine Synthesis: The freshly prepared Grignard reagent is cooled to -78°C. A solution of di-tert-butylchlorophosphine in anhydrous THF is added slowly via a dropping funnel. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or pentane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude phosphine can be purified by vacuum distillation or crystallization.

Experimental Protocol: Formation of the Tetrafluoroborate Salt

The conversion of the air-sensitive phosphine to its stable phosphonium salt is a straightforward acid-base reaction.

-

Protonation: The purified Di-tert-butyl(neopentyl)phosphine is dissolved in a suitable solvent such as dichloromethane.

-

Salt Formation: An equimolar amount of tetrafluoroboric acid (HBF₄) is added dropwise to the phosphine solution. The phosphonium tetrafluoroborate salt typically precipitates out of the solution.

-

Isolation: The solid product is collected by filtration, washed with a non-polar solvent like pentane to remove any unreacted phosphine, and dried under vacuum.

Characterization Data

The structure and purity of Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate are confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~6.0 | Doublet | ¹JP-H ≈ 470 | P-H |

| ~2.0 | Doublet | ³JP-H ≈ 16 | P-CH₂-C(CH₃)₃ | |

| ~1.5 | Doublet | ³JP-H ≈ 15 | P-C(CH₃)₃ | |

| ~1.1 | Singlet | - | P-CH₂-C(CH₃)₃ | |

| ³¹P NMR | ~52 | Singlet | - | P |

| ¹³C NMR | ~38 | Doublet | ¹JP-C ≈ 45 | P-C(CH₃)₃ |

| ~35 | Doublet | ¹JP-C ≈ 40 | P-CH₂-C(CH₃)₃ | |

| ~32 | Singlet | - | P-CH₂-C(CH₃)₃ | |

| ~30 | Doublet | ²JP-C ≈ 5 | P-C(CH₃)₃ | |

| ~28 | Singlet | - | P-CH₂-C(CH₃)₃ |

Table 2: Expected NMR Spectroscopic Data for Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate. Note: Exact chemical shifts may vary depending on the solvent and concentration. Data is inferred from closely related structures.

Applications in Catalysis: A Focus on Cross-Coupling Reactions

Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate is a highly effective ligand for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Its utility is particularly pronounced in reactions involving challenging substrates.

Case Study: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The choice of phosphine ligand is critical for the success of this reaction, especially when using less reactive aryl chlorides as substrates.

Causality in Action:

-

Oxidative Addition: The electron-rich nature of the Di-tert-butyl(neopentyl)phosphine ligand enhances the electron density on the palladium(0) center, facilitating the oxidative addition of the aryl halide.

-

Reductive Elimination: The significant steric bulk of the ligand, particularly due to the neopentyl group's larger cone angle, creates steric pressure around the palladium(II) intermediate. This strain is relieved through reductive elimination, the product-forming step, which is often the rate-limiting step of the catalytic cycle. The increased rate of reductive elimination is a key reason for the superior performance of DTBNpP in certain amination reactions.

Safety and Handling

Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate is a stable, solid compound that is easier and safer to handle than its pyrophoric phosphine precursor. However, standard laboratory safety precautions should always be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

In Case of Base: It is critical to remember that in the presence of a base, the stable phosphonium salt will be deprotonated to form the highly air-sensitive and potentially pyrophoric Di-tert-butyl(neopentyl)phosphine. Therefore, reactions utilizing this ligand under basic conditions must be performed under a strictly inert atmosphere.

Conclusion

Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate is a valuable tool in the arsenal of the modern synthetic chemist. Its unique combination of steric bulk and electronic properties, coupled with the handling advantages of its phosphonium salt form, makes it an exceptional ligand for challenging cross-coupling reactions. A thorough understanding of its structure-activity relationships, as detailed in this guide, empowers researchers to rationally select and effectively implement this ligand to achieve their synthetic goals.

References

-

AA Blocks. Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate. [Link]

-

PubChem. Di-tert-butylneopentylphosphine. [Link]

-

PubChem. DI-Tert-butylphenylphosphonium tetrafluoroborate. [Link]

-

SpectraBase. Tri-tert-butylphosphine. [Link]

-

ResearchGate. 31P{1H} NMR spectrum of dtbpf. [Link]

-

PubChem. Di-tert-butyl(butyl)phosphonium tetrafluoroborate. [Link]

-

Fisher Scientific. Strem Chemicals 1GR DI-T-BUTYLNEOPENTYLPHOSPHONIUM TETRAFLUOROBORATE, MIN. 95%. [Link]

A Comprehensive Technical Guide to Di-tert-butyl(neopentyl)phosphonium Tetrafluoroborate: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate, a crucial phosphonium salt in modern organic synthesis. With full editorial control, this document is structured to deliver not just data, but a cohesive understanding of the compound's characteristics, its role in catalysis, and practical guidance for its use.

Core Molecular Profile and Physical Characteristics

Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate, identified by its CAS number 886059-84-3, is a white crystalline solid.[1][2] Its molecular structure, consisting of a sterically hindered phosphonium cation and a non-coordinating tetrafluoroborate anion, is key to its stability and reactivity. The bulky tert-butyl and neopentyl groups surrounding the phosphorus atom create a unique steric and electronic environment, influencing its performance as a ligand in catalysis.[3]

Table 1: Physical and Chemical Properties of Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate

| Property | Value | Source(s) |

| CAS Number | 886059-84-3 | [1][4] |

| Molecular Formula | C₁₃H₃₀BF₄P | [1][5] |

| Molecular Weight | 304.16 g/mol | [1][5] |

| Appearance | Solid | [1][2] |

| Melting Point | 258-262 °C | [1][2] |

| Assay | ≥ 95% | [1] |

The Ligand's Role in Catalysis: A Mechanistic Perspective

The primary application of Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate lies in its role as a ligand precursor in transition metal catalysis, particularly with palladium.[1][3] The phosphonium salt itself is air-stable and easy to handle, a significant advantage over the corresponding air-sensitive phosphine. In the presence of a base, the phosphonium salt is deprotonated in situ to generate the active phosphine ligand, Di-tert-butyl(neopentyl)phosphine.

The steric bulk of the tert-butyl and neopentyl groups is a critical design feature. This bulk promotes the formation of monoligated, coordinatively unsaturated metal complexes, which are highly reactive catalytic species. This steric hindrance also facilitates the reductive elimination step in cross-coupling reactions, often the rate-limiting step, thereby increasing catalytic turnover.

Diagram 1: In-Situ Generation of the Active Phosphine Ligand

Caption: The phosphonium salt is deprotonated by a base to form the active phosphine ligand.

Key Applications in Cross-Coupling Reactions

Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate is a versatile ligand precursor for a wide range of palladium-catalyzed cross-coupling reactions that are fundamental to pharmaceutical and materials science research.[1]

Buchwald-Hartwig Amination

This phosphonium salt has demonstrated superior performance compared to similar bulky phosphine ligands in the Buchwald-Hartwig amination of aryl bromides and chlorides.[3] The catalyst system derived from this ligand and a palladium source effectively couples a broad range of anilines and aryl halides, even at room temperature for aryl bromides.[3]

Suzuki-Miyaura Coupling

The ligand is also highly effective in Suzuki-Miyaura couplings, a cornerstone of C-C bond formation. Its ability to promote high catalytic activity allows for the coupling of sterically demanding and electronically diverse substrates.

Other Cross-Coupling Reactions

The utility of Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate extends to a variety of other important transformations, including:

Diagram 2: Representative Buchwald-Hartwig Amination Workflow

Caption: A typical experimental setup for a Buchwald-Hartwig amination reaction.

Experimental Protocols: A Self-Validating System

The following protocol for a generic Buchwald-Hartwig amination is provided as a template. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for Palladium-Catalyzed Amination of an Aryl Bromide

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium source (e.g., 1-2 mol%).

-

Ligand Addition: Add Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate (1.2 - 2.4 mol%).

-

Reactant Addition: Add the aryl bromide (1.0 equiv) and the amine (1.2 equiv).

-

Base Addition: Add the base (e.g., sodium tert-butoxide, 1.4 equiv).

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction Execution: Stir the reaction mixture at the desired temperature (room temperature to 100 °C) under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Causality in Protocol Design:

-

Inert Atmosphere: The active phosphine ligand is air-sensitive; therefore, an inert atmosphere is crucial to prevent oxidation and catalyst deactivation.

-

Anhydrous Solvent: Water can react with the base and interfere with the catalytic cycle.

-

Excess Amine and Base: A slight excess of the amine and a stoichiometric amount of a strong base are necessary to drive the reaction to completion and ensure the in-situ generation of the active phosphine ligand.

Safety and Handling

Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate is a hazardous substance and should be handled with appropriate safety precautions.[1][5][6]

Table 2: GHS Hazard Classifications

| Hazard Class | Category | Statement | Source(s) |

| Acute Toxicity, Oral | 4 | Harmful if swallowed | [1][5] |

| Acute Toxicity, Dermal | 4 | Harmful in contact with skin | [1][5] |

| Skin Corrosion/Irritation | 2 | Causes skin irritation | [1][5] |

| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation | [1][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation | [1][5] |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[1]

-

Avoid inhalation of dust.[7]

-

Avoid contact with skin and eyes.[7]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

The material is reported to be moisture and air sensitive.[6]

Synthesis Outline

-

Synthesis of the Phosphine: The parent phosphine, Di-tert-butyl(neopentyl)phosphine, is synthesized first. This can be achieved through the reaction of a Grignard reagent with a phosphorus halide.

-

Formation of the Tetrafluoroborate Salt: The resulting phosphine is then reacted with tetrafluoroboric acid (HBF₄) to yield the phosphonium tetrafluoroborate salt. A patent for the synthesis of the related tri-tert-butylphosphonium tetrafluoroborate describes reacting a tert-butyl Grignard reagent with a phosphorus trihalide and boron trifluoride, followed by the addition of a hydrofluoric acid aqueous solution.[8]

Diagram 3: Conceptual Synthesis Pathway

Caption: A simplified overview of the synthesis of the target phosphonium salt.

Conclusion

Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate is a highly effective and user-friendly ligand precursor for a multitude of palladium-catalyzed cross-coupling reactions. Its steric bulk and the stability of the phosphonium salt form make it an invaluable tool for synthetic chemists in academia and industry. By understanding its fundamental properties, mechanistic role, and proper handling procedures, researchers can confidently employ this reagent to construct complex molecules with high efficiency.

References

-

ACS Publications. Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. [Link]

-

PubChem. Di-tert-butyl(2,2-dimethylpropyl)phosphanium tetrafluoroborate. [Link]

-

AA Blocks. Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate. [Link]

-

Angene Chemical. Tri-Tert-Butylphosphonium Tetrafluoroborate Safety Data Sheet. [Link]

- Google Patents.

Sources

- 1. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 2. aablocks.com [aablocks.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aceschem.com [aceschem.com]

- 5. Di-tert-butyl(2,2-dimethylpropyl)phosphanium tetrafluoroborate | C13H30BF4P | CID 16218186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. canbipharm.com [canbipharm.com]

- 7. angenechemical.com [angenechemical.com]

- 8. CN113683639A - Process method for synthesizing tri-tert-butylphosphonium tetrafluoroborate - Google Patents [patents.google.com]

solubility of Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate in organic solvents

An In-Depth Technical Guide to the Solubility of Di-tert-butyl(neopentyl)phosphonium Tetrafluoroborate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of di-tert-butyl(neopentyl)phosphonium tetrafluoroborate, a bulky phosphonium salt of significant interest in modern organic synthesis. While quantitative solubility data for this specific compound is not widely published, this guide synthesizes established principles of phosphonium salt and ionic liquid solubility to provide a robust predictive framework. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility in various organic solvents, empowering researchers to generate reliable data for their specific applications. This guide is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a deep understanding of the factors governing the solubility of this versatile catalytic ligand.

Introduction: The Rising Prominence of Bulky Phosphonium Salts in Catalysis

Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate belongs to a class of sterically hindered phosphonium salts that have emerged as powerful ligands in transition metal-catalyzed cross-coupling reactions. The bulky tert-butyl and neopentyl groups on the phosphorus atom create a unique steric and electronic environment that can enhance catalytic activity, improve selectivity, and promote the formation of stable catalytic complexes.[1] These attributes have led to their successful application in a wide array of organic transformations, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.

The efficiency and reproducibility of these catalytic systems are intrinsically linked to the solubility of the phosphonium salt ligand in the reaction solvent. Poor solubility can lead to heterogeneous reaction mixtures, inconsistent catalytic activity, and difficulties in reaction monitoring and scale-up. Conversely, a thorough understanding of the ligand's solubility profile enables the rational selection of solvents, ensuring optimal reaction conditions and maximizing catalytic performance. This guide, therefore, addresses the critical need for a detailed understanding of the solubility of di-tert-butyl(neopentyl)phosphonium tetrafluoroborate.

Physicochemical Properties of Di-tert-butyl(neopentyl)phosphonium Tetrafluoroborate

A foundational understanding of the physical properties of di-tert-butyl(neopentyl)phosphonium tetrafluoroborate is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Appearance | White crystalline solid | [1] |

| Melting Point | 258-262 °C | Sigma-Aldrich |

| Molecular Formula | C₁₃H₃₀BF₄P | PubChem |

| Molecular Weight | 304.16 g/mol | PubChem |

The high melting point and crystalline nature of this salt are indicative of strong ionic interactions within the crystal lattice. Overcoming these interactions is a key energetic barrier to dissolution.

Theoretical Framework for Solubility: A Predictive Approach

The solubility of an ionic compound like di-tert-butyl(neopentyl)phosphonium tetrafluoroborate is governed by the interplay of lattice energy and the solvation energy of its constituent ions. Dissolution occurs when the energy released upon solvation of the di-tert-butyl(neopentyl)phosphonium cation and the tetrafluoroborate anion by the solvent molecules is sufficient to overcome the lattice energy of the solid salt.

Several key factors influence this energetic balance:

-

Solvent Polarity: As a general principle, "like dissolves like." Ionic salts, such as phosphonium tetrafluoroborates, tend to be more soluble in polar solvents.[1][2] Polar solvent molecules can effectively solvate the cation and anion through dipole-ion interactions, stabilizing them in solution.

-

Cation and Anion Structure: The size and charge distribution of the ions play a crucial role. The bulky and diffuse nature of the di-tert-butyl(neopentyl)phosphonium cation, with its large, non-polar alkyl groups, can lead to significant van der Waals interactions with certain organic solvents.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with temperature. However, this is not universally true and must be determined experimentally.

Based on these principles and qualitative data for the closely related tri-tert-butylphosphine tetrafluoroborate, a predicted solubility trend for di-tert-butyl(neopentyl)phosphonium tetrafluoroborate is presented below.

Predicted Solubility Profile:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane, Chloroform, Acetone, Dimethylformamide (DMF) | High | These solvents possess significant dipole moments, enabling effective solvation of the phosphonium cation and tetrafluoroborate anion. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The ability to engage in hydrogen bonding may be less critical for this salt compared to dipole interactions, but good solubility is still expected. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | These solvents have lower polarity compared to the above classes, leading to less effective solvation. |

| Nonpolar | Toluene, Hexane, Pentane | Very Low to Insoluble | The lack of significant dipole moments in these solvents results in poor solvation of the ionic species. |

| Aqueous | Water | Very Low to Insoluble | While water is highly polar, the large, hydrophobic nature of the cation will likely limit solubility. |

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol is designed to be a self-validating system, incorporating internal checks and best practices to ensure data integrity.

Materials and Equipment

-

Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate (high purity)

-

Selected organic solvents (anhydrous, high purity)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Charged Aerosol Detector) or another suitable analytical technique for quantification.

Experimental Workflow

Caption: Experimental workflow for determining the solubility of di-tert-butyl(neopentyl)phosphonium tetrafluoroborate.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 5.00 mL) of each selected organic solvent.

-

Add an excess of di-tert-butyl(neopentyl)phosphonium tetrafluoroborate to each vial to ensure that a saturated solution is formed and that undissolved solid remains.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. The system is at equilibrium when the concentration of the dissolved salt no longer changes over time.

-

-

Separation of Solid and Liquid Phases:

-

After equilibration, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a syringe filter. This step is critical to prevent any undissolved solid from being transferred.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method or another appropriate quantitative technique to determine the concentration of the phosphonium salt.

-

-

Data Interpretation and Validation:

-

Calculate the solubility in units of g/L or mol/L.

-

To validate the equilibration time, a second set of measurements can be taken at a later time point (e.g., 72 hours). The solubility values should be consistent.

-

Perform the experiment in triplicate for each solvent to ensure reproducibility and to calculate the standard deviation.

-

Factors Influencing Solubility: A Deeper Dive

A nuanced understanding of the factors that govern the solubility of di-tert-butyl(neopentyl)phosphonium tetrafluoroborate is crucial for its effective application.

Caption: Key factors influencing the solubility of di-tert-butyl(neopentyl)phosphonium tetrafluoroborate.

The Role of the Solvent

The choice of solvent is the most critical factor in controlling the solubility of this phosphonium salt. Solvents with a high dielectric constant and a significant dipole moment are generally more effective at solvating the ions and overcoming the lattice energy. The large, non-polar surface area of the di-tert-butyl(neopentyl)phosphonium cation also allows for favorable van der Waals interactions with less polar solvents, which can sometimes lead to counter-intuitive solubility behavior.

The Impact of Temperature

For most endothermic dissolution processes, increasing the temperature will increase the solubility. This can be a valuable tool in reaction optimization, allowing for higher concentrations of the ligand to be achieved. However, it is essential to consider the thermal stability of the phosphonium salt and other reaction components at elevated temperatures.

Conclusion and Future Outlook

Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate is a valuable ligand in modern catalysis, and a thorough understanding of its solubility is paramount for its effective use. While comprehensive quantitative data is not yet widely available, this guide provides a strong predictive framework based on established chemical principles. More importantly, the detailed experimental protocol presented herein empowers researchers to generate high-quality, application-specific solubility data. As the use of bulky phosphonium salts continues to expand, it is anticipated that a greater body of quantitative solubility data will become available, further aiding in the rational design of advanced catalytic systems.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 546251, Di-tert-butylneopentylphosphine. Retrieved from [Link]

Sources

Thermal Stability of Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate: An In-depth Technical Guide

Introduction: The Role of Bulky Phosphonium Salts in Modern Chemistry

Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate is a quaternary phosphonium salt characterized by its sterically hindered cationic center and a tetrafluoroborate anion. Such bulky phosphonium salts have carved a significant niche in various chemical applications, primarily as ligands in metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. Their efficacy in these transformations stems from the electron-rich nature and large cone angles of the phosphonium cation, which promote oxidative addition and reductive elimination steps in the catalytic cycle. Furthermore, their salt-like nature often imparts favorable solubility and stability properties.

The thermal stability of these reagents is a critical parameter, dictating their shelf-life, handling requirements, and suitability for high-temperature applications. Understanding the thermal decomposition profile is paramount for ensuring safe and reproducible experimental outcomes, particularly in process development and scale-up operations within the pharmaceutical and fine chemical industries. This guide provides a comprehensive technical overview of the thermal stability of Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate, including methodologies for its assessment, interpretation of thermal analysis data, and a discussion of potential decomposition pathways.

Physicochemical Properties

A foundational understanding of the material's basic properties is essential before delving into its thermal behavior.

| Property | Value | Source |

| Chemical Name | Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate | - |

| Molecular Formula | C₁₃H₃₀BF₄P | |

| Molecular Weight | 304.16 g/mol | |

| Appearance | White solid | - |

| Melting Point | 258-262 °C | |

| SMILES | F(F)F.CC(C)(C)CC(C)(C)C | |

| InChI | 1S/C13H29P.BF4/c1-11(2,3)10-14(12(4,5)6)13(7,8)9;2-1(3,4)5/h10H2,1-9H3;/q;-1/p+1 |

Assessing Thermal Stability: Key Methodologies

The thermal stability of Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate is primarily evaluated using two key thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature at which maximum weight loss occurs, and the residual mass upon completion of the decomposition process.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal events such as melting, crystallization, and decomposition, indicating whether these processes are endothermic or exothermic.

Experimental Protocols

The following sections detail standardized protocols for conducting TGA and DSC analyses on phosphonium salts. These protocols are designed to be self-validating by providing a systematic approach to data acquisition.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate into an alumina or platinum crucible.

-

Experimental Parameters:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the analysis in both atmospheres can provide insights into the decomposition mechanism.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A common heating rate for such analyses is 10°C/min[1].

-

-

-

Data Acquisition: Record the mass loss as a function of temperature.

-

Data Analysis: Determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tpeak), and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

-

Experimental Parameters:

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: Identify endothermic and exothermic peaks corresponding to melting and decomposition events. Determine the peak temperatures and the associated enthalpy changes (ΔH).

Data Interpretation and Expected Thermal Profile

Expected TGA Profile

Based on data for similar phosphonium tetrafluoroborates, the compound is expected to be thermally stable up to temperatures well above 200 °C, with significant decomposition likely commencing near its melting point of 258-262 °C. Some phosphonium ionic liquids exhibit thermal stability in excess of 300 °C[2][3]. The TGA curve would likely show a single, sharp weight loss step corresponding to the decomposition of the molecule.

Expected DSC Profile

The DSC thermogram is expected to show a sharp endothermic peak corresponding to the melting of the salt in the range of 258-262 °C. This melting may be immediately followed by or concurrent with an exothermic or endothermic event associated with decomposition. The nature of the decomposition peak (exothermic or endothermic) will depend on the specific decomposition pathway.

Proposed Decomposition Pathways

The thermal decomposition of phosphonium salts can proceed through several mechanisms. For Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate, the following pathways are plausible:

-

Ylide Formation and Subsequent Reactions: At elevated temperatures, the tetrafluoroborate anion can act as a base, abstracting a proton from a carbon adjacent to the phosphorus atom to form a phosphonium ylide and HBF₄. The bulky tert-butyl and neopentyl groups can influence which proton is abstracted. The resulting ylide is a reactive intermediate that can undergo further reactions.

-

Hofmann-type Elimination: Although less common for phosphonium salts compared to ammonium salts, an elimination reaction could occur, leading to the formation of an alkene (e.g., isobutylene from the tert-butyl group or 2,2-dimethylpropene from the neopentyl group) and a phosphine.

-

Nucleophilic Attack by the Anion: The fluoride ions from the tetrafluoroborate anion could potentially act as nucleophiles, attacking the carbon atoms of the alkyl groups and leading to the formation of alkyl fluorides and a phosphine.

The decomposition is likely to be a complex process involving a combination of these pathways, ultimately leading to the formation of volatile organic compounds and a non-volatile residue, possibly containing phosphine oxides or other phosphorus-containing species.

Visualizing the Process

Experimental Workflow for Thermal Analysis

Caption: Workflow for Thermal Stability Assessment.

Plausible Decomposition Initiation

Caption: Potential Initial Decomposition Pathways.

Safety Precautions and Handling

While specific toxicity data for Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate is limited, it is prudent to handle it with the care afforded to other phosphonium salts.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. In case of dust generation, a dust mask or respirator may be necessary[4].

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood[4]. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Spills: In case of a spill, avoid generating dust. Carefully sweep up the material and place it in a suitable container for disposal.

Conclusion

Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate is a valuable reagent in organic synthesis, and a thorough understanding of its thermal stability is crucial for its safe and effective use. While specific experimental data for this compound is scarce, by drawing parallels with related phosphonium tetrafluoroborates, we can anticipate a high degree of thermal stability, with decomposition likely occurring near its melting point of 258-262 °C. The primary methods for assessing this stability are TGA and DSC, which provide complementary information on mass loss and thermal transitions. The decomposition is likely a complex process initiated by ylide formation, elimination reactions, or nucleophilic attack. Adherence to standard safety protocols for handling phosphonium salts is essential. Further experimental studies on this specific compound would be beneficial to provide a more precise thermal decomposition profile.

References

-

Mettler-Toledo AG. (2015, November 18). Thermogravimetry Analysis (TGA) – Online Training Course [Video]. YouTube. [Link]

-

TA Instruments. (2020). 2020 Differential Scanning Calorimetry (DSC) Practical Training Course. [Link]

- Bradaric, C. J., Downard, A., Kennedy, C., Robertson, A. J., & Zhou, Y. (2003). Industrial Preparation of Phosphonium Ionic Liquids. Green Chemistry, 5(2), 143-152.

- Privalov, P. L. (2014). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Biophysical Journal, 107(9), 2073-2083.

- Aghaei, S., Nazari, M., & Zakeri, M. (2018). Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Methods in Molecular Biology, 1682, 141-149.

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved January 26, 2026, from [Link]

- Prasad, M. R. R., Sudhakarbabu, K., Sreedhar, B., & Keerthi Devi, D. (2014). Thermal decomposition of tetraethyl ammonium tetrafluoroborate: A simultaneous TG–DTG–DSC–quadrupole mass spectrometric approach. Journal of Thermal Analysis and Calorimetry, 115(2), 1025–1031.

-

TGA-MS study of the decomposition of phosphorus-containing ionic liquids trihexyl(tetradecyl)phosphonium decanoate and trihexyltetradecylphosphonium bis[(trifluoromethyl)sulfonyl] amide. (2012). Request PDF. Retrieved January 26, 2026, from [Link]

-

LibreTexts. (2023, October 30). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Chemistry LibreTexts. [Link]

- Grishina, I. P., et al. (2020).

-

Grishina, I. P., et al. (2021). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. ResearchGate. [Link]

-

LookChem. (n.d.). TETRAETHYLPHOSPHONIUM TETRAFLUOROBORATE Safety Data Sheets(SDS). Retrieved January 26, 2026, from [Link]

- Grzelak, J., et al. (2023). Tailoring Phosphonium Ionic Liquids for a Liquid–Liquid Phase Transition. The Journal of Physical Chemistry Letters, 14(12), 3123–3129.

Sources

An In-Depth Technical Guide to the ¹H and ³¹P NMR Spectroscopy of Di-tert-butyl(neopentyl)phosphonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate is a bulky alkylphosphonium salt that finds utility in various chemical transformations, particularly as a ligand precursor in catalysis. The steric hindrance and electronic properties imparted by the two tert-butyl groups and the neopentyl group make it a valuable tool in synthetic chemistry. Accurate structural elucidation and purity assessment are paramount for its effective application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose. This guide provides a detailed analysis of the expected ¹H and ³¹P NMR spectral data for this compound, offering insights into spectral interpretation, experimental protocols, and the underlying principles that govern the observed chemical shifts and coupling constants.

It is important to note that as of the writing of this guide, detailed, publicly available experimental NMR spectra for Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate are scarce. Therefore, this guide will present a predictive analysis based on the well-documented NMR data of the closely related analogue, tri-tert-butylphosphonium tetrafluoroborate, and fundamental principles of NMR spectroscopy. This predictive framework provides a robust foundation for researchers to interpret experimentally acquired spectra.

Molecular Structure and NMR-Active Nuclei

The structure of Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate features a central phosphorus atom bonded to two tert-butyl groups, one neopentyl group, and one hydrogen atom, forming the phosphonium cation. The counterion is the tetrafluoroborate anion (BF₄⁻). The key NMR-active nuclei are ¹H and ³¹P, both of which are spin I = 1/2 nuclei with high natural abundance, making them readily observable by NMR.

Caption: Molecular structure of Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate is expected to exhibit four distinct signals corresponding to the chemically non-equivalent protons in the cation. The analysis of these signals, including their chemical shifts (δ), multiplicities, and coupling constants (J), provides a detailed picture of the molecular structure.

P-H Proton Signal

-

Predicted Chemical Shift (δ): ~6.0 - 7.0 ppm

-

Predicted Multiplicity: Doublet of triplets (dt) or a more complex multiplet.

-

Predicted Coupling Constants: ¹JPH ≈ 450-500 Hz; ³JHH ≈ 15-20 Hz.

Rationale: The proton directly attached to the positively charged phosphorus atom is significantly deshielded and will appear far downfield. The most prominent feature of this signal is the large one-bond coupling to the phosphorus atom (¹JPH), which will split the signal into a wide doublet. For tri-tert-butylphosphonium tetrafluoroborate, this coupling is reported to be approximately 465 Hz.[1] A similar value is expected here. Furthermore, this proton will also couple with the methylene (CH₂) protons of the neopentyl group and the methyl protons of the two tert-butyl groups. However, the most significant of these will be the three-bond coupling to the CH₂ protons of the neopentyl group, which would further split the doublet into triplets, resulting in a doublet of triplets.

tert-Butyl Protons

-

Predicted Chemical Shift (δ): ~1.6 - 1.8 ppm

-

Predicted Multiplicity: Doublet

-

Predicted Coupling Constant: ³JPH ≈ 15-16 Hz

Rationale: The 18 protons of the two equivalent tert-butyl groups are expected to give a single, intense signal. Due to the three-bond coupling with the phosphorus atom (³JPH), this signal will appear as a doublet. In the analogue tri-tert-butylphosphonium tetrafluoroborate, this signal appears at 1.65 ppm with a coupling constant of 15.3 Hz.[1] A very similar chemical shift and coupling constant are anticipated for the title compound.

Neopentyl Methylene (CH₂) Protons

-

Predicted Chemical Shift (δ): ~1.8 - 2.2 ppm

-

Predicted Multiplicity: Doublet

-

Predicted Coupling Constant: ²JPH ≈ 12-15 Hz

Rationale: The two protons of the methylene group in the neopentyl substituent are in a unique chemical environment. They are expected to be deshielded compared to the tert-butyl protons due to their closer proximity to the phosphonium center. This signal will be split into a doublet due to the two-bond coupling with the phosphorus atom (²JPH).

Neopentyl tert-Butyl Protons

-

Predicted Chemical Shift (δ): ~1.0 - 1.2 ppm

-

Predicted Multiplicity: Singlet

-

Predicted Coupling Constant: ⁴JPH ≈ 0 Hz

Rationale: The nine protons of the tert-butyl moiety of the neopentyl group are the most shielded protons in the molecule, and they are expected to appear as a sharp singlet. The four-bond coupling to the phosphorus atom (⁴JPH) is generally negligible and unlikely to be resolved.

Predicted ³¹P NMR Spectral Analysis

The ³¹P NMR spectrum provides crucial information about the chemical environment of the phosphorus atom.

-

Predicted Chemical Shift (δ): ~50 - 55 ppm (proton-decoupled)

-

Predicted Multiplicity (proton-decoupled): Singlet

-

Predicted Multiplicity (proton-coupled): Doublet of nonets (or complex multiplet)

Rationale: The ³¹P chemical shift for phosphonium salts is typically found in a specific region of the spectrum. For tri-tert-butylphosphonium tetrafluoroborate, the proton-decoupled ³¹P NMR spectrum shows a singlet at 51.7 ppm.[1] The substitution of one tert-butyl group with a slightly less sterically demanding but electronically similar neopentyl group is expected to result in a minor change in the chemical shift, likely within a few ppm of this value.

In a proton-coupled ³¹P NMR spectrum, the signal would be split by all the protons that have a significant coupling to the phosphorus atom. The largest coupling would be the one-bond coupling to the P-H proton (¹JPH ≈ 450-500 Hz), which would split the signal into a broad doublet. Each peak of this doublet would then be further split by the 18 protons of the two tert-butyl groups (³JPH ≈ 15-16 Hz) and the two methylene protons of the neopentyl group (²JPH ≈ 12-15 Hz), resulting in a complex multiplet.

Summary of Predicted NMR Data

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | P-H | 6.0 - 7.0 | dt | ¹JPH ≈ 450-500; ³JHH ≈ 15-20 |

| P-(C(CH₃)₃)₂ | 1.6 - 1.8 | d | ³JPH ≈ 15-16 | |

| P-CH₂-C(CH₃)₃ | 1.8 - 2.2 | d | ²JPH ≈ 12-15 | |

| P-CH₂-C(CH₃)₃ | 1.0 - 1.2 | s | ⁴JPH ≈ 0 | |

| ³¹P | P | 50 - 55 | s ({¹H} decoupled) | - |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ³¹P NMR spectra of Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate, the following experimental procedure is recommended.

Caption: Standard workflow for NMR analysis of phosphonium salts.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, dichloromethane-d₂, acetonitrile-d₃) in a clean, dry vial. The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for resolving fine couplings.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

-

³¹P NMR Acquisition:

-

Tune the probe to the ³¹P frequency.

-

Acquire a proton-decoupled spectrum to obtain a sharp singlet for chemical shift determination. A common decoupling sequence is waltz16.

-

Set the spectral width to an appropriate range for phosphonium salts (e.g., 100 to -100 ppm).

-

Reference the spectrum externally to 85% H₃PO₄ at 0.00 ppm.

-

(Optional but recommended) Acquire a proton-coupled spectrum to observe the P-H couplings. This may require a longer acquisition time.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Calibrate the chemical shift scale.

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of the different types of protons.

-

Measure the coupling constants (J-values) from the splitting patterns in both the ¹H and proton-coupled ³¹P spectra.

-

Conclusion

References

-

ResearchGate. Tri-tert-butylphosphonium Tetrafluoroborate. [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate

A Hypothetical but Methodologically Rigorous Approach in the Absence of Publicly Available Structural Data

Abstract

This technical guide provides a comprehensive, albeit prospective, methodology for the single-crystal X-ray diffraction analysis of Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate. As of the latest literature review, the definitive crystal structure of this compound (CAS 886059-84-3) has not been publicly reported. Consequently, this document outlines a robust, field-proven protocol for its crystallization, crystallographic data acquisition, and structural refinement. The narrative is grounded in the established principles of analyzing sterically hindered phosphonium salts and aims to serve as an authoritative guide for researchers and drug development professionals undertaking similar structural investigations. Emphasis is placed on the causal reasoning behind experimental choices and the self-validating nature of the proposed workflow, ensuring the highest standards of scientific integrity.

Introduction: The Significance of Structural Elucidation

Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate belongs to the class of bulky phosphonium salts that are pivotal as ligands in modern catalysis, particularly in cross-coupling reactions such as those developed by Buchwald, Hartwig, Suzuki, and others.[1] The steric and electronic properties of the phosphonium cation are critical to the efficiency and selectivity of these catalytic processes. A precise understanding of its three-dimensional structure through single-crystal X-ray diffraction—the gold standard for molecular structure determination—is paramount.[2] Such an analysis would reveal crucial details about bond lengths, bond angles, and the overall conformation of the sterically demanding di-tert-butyl and neopentyl groups around the phosphorus center. Furthermore, it would provide insights into the packing of the ions in the crystal lattice and the nature of any non-covalent interactions, which can influence the salt's physical properties and reactivity.

Experimental Protocol: From Powder to Refined Structure

The journey from a commercially available powder to a fully refined crystal structure is a multi-step process that demands meticulous attention to detail. The following protocol is designed to maximize the likelihood of obtaining high-quality single crystals and accurate crystallographic data.

Crystallization: The Art of Inducing Order

The primary challenge in the crystallographic analysis of any compound is obtaining diffraction-quality single crystals. For a salt like Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate, which is a solid with a melting point of 258-262 °C, solution-based crystallization methods are most appropriate.[1][3]

Step-by-Step Crystallization Protocol:

-

Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, dichloromethane, chloroform, and toluene). Sterically hindered phosphonium salts are often soluble in polar organic solvents.[4]

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the phosphonium salt in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature. This gradual increase in concentration can promote the formation of well-ordered crystals.

-

Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, inducing crystallization.

-

Temperature Gradient: If the solubility of the compound is temperature-dependent, a slow cooling method can be employed. Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or even sub-ambient temperatures, in a controlled manner.

Causality Behind the Choices: The goal of these techniques is to allow the molecules to arrange themselves into a thermodynamically stable, well-ordered crystal lattice. Rapid precipitation leads to amorphous solids or poorly crystalline materials unsuitable for single-crystal X-ray diffraction.

Data Collection: Interrogating the Crystal with X-rays

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis.

Data Collection Workflow:

-

Crystal Mounting: A selected crystal is carefully mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms and protects the crystal from radiation damage.

-

Diffractometer Setup: The crystal is placed on a modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα or Mo Kα radiation) and a sensitive detector.[5]

-

Unit Cell Determination: A series of initial diffraction images are collected to determine the unit cell parameters and the crystal system.

-

Full Data Collection: A complete sphere of diffraction data is collected by rotating the crystal through a series of angles. The intensity of each diffracted beam is recorded.

Caption: Experimental workflow for crystal structure analysis.

Structure Solution and Refinement: From Data to Molecular Model

The collected diffraction data is then used to solve and refine the crystal structure.

-

Data Reduction and Correction: The raw diffraction data is processed to correct for experimental factors such as absorption and to calculate the intensities of the individual reflections.

-

Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental data using a least-squares algorithm. For Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate, it is anticipated that the bulky tert-butyl and neopentyl groups may exhibit some degree of rotational disorder, which would require careful modeling during refinement. The tetrafluoroborate anion is also known to frequently exhibit orientational disorder.

-

Validation: The final refined structure is validated using tools like CHECKCIF to ensure its chemical and geometric sensibility.

Anticipated Structural Features and Discussion

While the precise crystal structure is unknown, several features can be anticipated based on the known chemistry of phosphonium salts and the tetrafluoroborate anion.

-

Cation Geometry: The phosphorus atom is expected to adopt a tetrahedral geometry. The bulk of the two tert-butyl groups and the neopentyl group will likely lead to steric congestion around the phosphorus center, potentially causing distortions from ideal tetrahedral angles.

-

Anion Geometry: The tetrafluoroborate (BF₄⁻) anion is tetrahedral.[6] However, as mentioned, it is prone to rotational disorder within the crystal lattice, which can complicate refinement.

-

Ionic Packing: The crystal packing will be dictated by electrostatic interactions between the phosphonium cations and tetrafluoroborate anions, as well as by van der Waals forces. The bulky and non-polar nature of the alkyl groups will likely dominate the packing arrangement, leading to a structure with a high degree of steric hindrance.[7]

Table 1: Hypothetical Crystallographic Data Summary

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c or P2₁2₁2₁) |

| a (Å) | 10-20 |

| b (Å) | 10-20 |

| c (Å) | 15-25 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 2500-4000 |

| Z | 4 or 8 |

| R-factor | < 0.05 for a well-refined structure |

Trustworthiness: A Self-Validating System

The protocol described herein is designed to be a self-validating system. Each step contains internal checks to ensure the quality and reliability of the final structure.

-

Crystallization: The quality of the single crystals directly impacts the quality of the diffraction data. Only well-formed crystals with sharp extinction under polarized light should be selected.

-

Data Collection: Key metrics such as R(int) and data redundancy are monitored during data collection to assess the quality of the diffraction data.

-

Refinement and Validation: The final refined model is rigorously checked for geometric and chemical consistency. The final R-factors provide a quantitative measure of the agreement between the model and the experimental data.

Conclusion

While the definitive crystal structure of Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate remains to be determined, this guide provides a comprehensive and scientifically rigorous framework for its elucidation. The proposed methodology, grounded in established crystallographic principles and informed by the behavior of similar sterically hindered phosphonium salts, offers a clear path for researchers to obtain a high-quality crystal structure. The resulting structural information would be invaluable for understanding the role of this important catalytic ligand and for the rational design of new and improved catalysts.

References

- Awaiting experimental determination and public

-

Ermolaev, V. V., et al. (2020). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. Molecules, 25(24), 5897. [Link]

-

Wikipedia. Tetrafluoroborate. [Link]

- Gimeno, M. C., & Laguna, A. (Eds.). (2018).

-

AA Blocks. Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate product page. [Link]

- Ménard, G., & Stephan, D. W. (2011). Sterically demanding phosphonium borates. Chemical Society Reviews, 40(12), 5839-5849.

-

PubChem. Di-tert-butylneopentylphosphine. [Link]

-

University of Warwick. Single-Crystal X-ray Diffraction for Structural Solution. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). Homepage. [Link]

-

International Union of Crystallography. checkCIF. [Link]

-

YouTube. What is Single Crystal X-ray Diffraction?. [Link]

Sources

- 1. Di-tert-butylneopentylphosphonium tetrafluoroborate 95 886059-84-3 [sigmaaldrich.com]

- 2. youtube.com [youtube.com]

- 3. aablocks.com [aablocks.com]

- 4. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Single crystal X-ray structural dataset of 1,2,4-dithiazolium tetrafluoroborate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Dichotomy of Bulk and Flexibility: A Technical Guide to the Steric and Electronic Effects of Neopentylphosphine Ligands

Abstract

In the landscape of homogeneous catalysis, the rational design of phosphine ligands remains a cornerstone for achieving high efficiency, selectivity, and substrate scope.[1] Among the pantheon of bulky, electron-rich phosphines, those bearing neopentyl substituents occupy a unique niche.[2] This technical guide provides an in-depth analysis of the steric and electronic properties of neopentylphosphine ligands, contrasting them with their tert-butyl analogues and elucidating the profound impact of their distinct structural attributes on catalytic performance. We will explore the synthetic nuances, quantitative steric and electronic parameters, and the mechanistic implications of their use in palladium-catalyzed cross-coupling reactions, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging these powerful ligands in their work.

Introduction: The Imperative for Bulky, Electron-Rich Ligands

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, with applications spanning pharmaceuticals to materials science.[3][4] The success of these transformations is inextricably linked to the nature of the ancillary ligand coordinated to the palladium center.[5] Early catalytic systems often relied on ligands like triphenylphosphine (PPh₃); however, the need to couple more challenging substrates, such as unreactive aryl chlorides, spurred the development of a new generation of ligands.[6] It became evident that ligands possessing both significant steric bulk and strong electron-donating character were paramount for high catalytic activity.[7][8]

Bulky, electron-rich phosphines promote the key steps of the catalytic cycle:

-

Facilitating Oxidative Addition: The electron-rich nature of the phosphine increases the electron density on the palladium center, which in turn promotes the rate-determining oxidative addition of the aryl halide.[2]

-

Promoting Reductive Elimination: Significant steric bulk creates strain in the intermediate palladium complex, accelerating the final reductive elimination step to release the desired product and regenerate the active catalyst.[6]

This paradigm led to the prominence of ligands like tri(tert-butyl)phosphine (P(t-Bu)₃), which set a benchmark for reactivity.[9] However, the rigidity of the tert-butyl group can be a double-edged sword, sometimes hindering the coupling of exceptionally bulky substrates. This limitation paved the way for the exploration of neopentyl-substituted phosphines, which introduce a unique element of conformational flexibility.[10][11]

The Neopentyl Moiety: A Study in Conformational Dynamics

The structural distinction between a tert-butyl and a neopentyl group is subtle yet profound: the presence of a methylene (-CH₂-) spacer in the neopentyl substituent. This spacer imparts a degree of conformational flexibility not present in the rigid tert-butyl group.[10] This flexibility allows the ligand to adapt its steric profile within the coordination sphere of the metal, accommodating bulky substrates more effectively.[11]

The steric impact of the neopentyl group is highly dependent on the M-P-C-C dihedral angle. A syn-coplanar conformation presents the maximum steric hindrance, while an anti conformation minimizes it. This dynamic nature allows trineopentylphosphine (TNpP) and its derivatives to act as "smart" ligands, modulating their steric presence in response to the demands of the other molecules in the coordination sphere.

Quantifying the Steric and Electronic Landscape

To understand the catalytic behavior of neopentylphosphines, it is crucial to quantify their steric and electronic properties. The two most common descriptors are the Tolman cone angle (θ) and the Tolman electronic parameter (TEP).[12][13]

Steric Parameters: Beyond the Cone Angle

The Tolman cone angle provides a measure of the steric bulk of a phosphine ligand.[13] While originally determined using physical models, computational methods now provide more accurate and nuanced values.[14][15] For neopentylphosphines, the replacement of a tert-butyl group with a neopentyl group leads to a significant increase in the calculated cone angle, a testament to the steric demands of this substituent.[6][16]

| Ligand | Tolman Cone Angle (θ) [°] (Computed) | Tolman Electronic Parameter (TEP) [cm⁻¹] (Experimental) | Percent Buried Volume (%Vbur) |

| Tri(tert-butyl)phosphine (P(t-Bu)₃) | 182 | 2056.1 | 43.1 |

| Di(tert-butyl)neopentylphosphine (DTBNpP) | 194 | 2059.0 | 45.9 |

| Tert-butyldineopentylphosphine (TBDNpP) | 205 | 2061.2 | 48.7 |

| Trineopentylphosphine (TNpP) | 196 | 2062.1 | 46.8 |

| Triphenylphosphine (PPh₃) | 145 | 2068.9 | 29.6 |

Data compiled from references[6],[17], and computational modeling.

The percent buried volume (%Vbur) is another powerful steric descriptor that calculates the percentage of the volume of a sphere around the metal that is occupied by the ligand.[17] As shown in the table, the neopentyl-containing ligands exhibit larger cone angles and percent buried volumes compared to P(t-Bu)₃, underscoring their significant steric presence.